molecular formula C16H16F3NO3S B3036141 2,4-dimethoxy-3-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfinamide CAS No. 338981-86-5

2,4-dimethoxy-3-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfinamide

Cat. No. B3036141
CAS RN: 338981-86-5
M. Wt: 359.4 g/mol
InChI Key: JLTKVONZULWTDU-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-3-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfinamide (DMMPB) is a novel sulfonamide derivative that has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. It has been found to have a wide range of interesting properties, including the ability to act as an inhibitor of enzymes and as an antioxidant. Additionally, DMMPB has been found to be a promising therapeutic agent for the treatment of a variety of diseases, including cancer, diabetes, and cardiovascular diseases.

Scientific Research Applications

1. Synthesis and Structural Analysis

Research involving compounds structurally related to 2,4-dimethoxy-3-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfinamide has focused on synthesis and structural characterization. For instance, Rublova et al. (2017) synthesized and analyzed sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride. These compounds were structurally characterized using X-ray crystal diffraction, highlighting the molecular organization and intramolecular hydrogen bonds, essential for understanding their chemical behavior (Rublova et al., 2017).

2. Copolymerization and Polymer Chemistry

The compound has also been studied in the context of copolymerization and polymer chemistry. Kharas et al. (2013, 2014, 2015) conducted studies on novel copolymers of styrene with alkoxy and methoxy ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, which include derivatives similar to the target compound. These studies provide insights into the monomer reactivity, copolymer composition, and thermal decomposition characteristics of these polymers (Kharas et al., 2013), (Kharas et al., 2014), (Kharas et al., 2015).

3. Analytical Chemistry and Ion Detection

Hussain et al. (2020) investigated the synthesis of dimethoxy-Nʹ-(phenylsulfonyl)-benzenesulfonohydrazide derivatives, closely related to the chemical . These compounds were used as probes for calcium ion capturing, demonstrating the potential application of such chemicals in analytical chemistry for ion detection and quantification (Hussain et al., 2020).

4. Application in Insecticide Development

Flubendiamide, a compound with a similar trifluoromethylphenyl structure, was identified as a novel class of insecticide with unique chemical structure and strong insecticidal activity, particularly against lepidopterous pests. This research by Tohnishi et al. (2005) illustrates the potential use of such compounds in developing new, effective insecticides (Tohnishi et al., 2005).

Safety and Hazards

Researchers must exercise caution when handling this compound due to its potential toxicity. Safety protocols, such as proper protective gear and well-ventilated laboratories, are essential. Detailed safety data can be found in material safety data sheets (MSDS) provided by suppliers .

Future Directions

: Sigma-Aldrich

properties

IUPAC Name

2,4-dimethoxy-3-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO3S/c1-10-13(22-2)7-8-14(15(10)23-3)24(21)20-12-6-4-5-11(9-12)16(17,18)19/h4-9,20H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTKVONZULWTDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)S(=O)NC2=CC=CC(=C2)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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